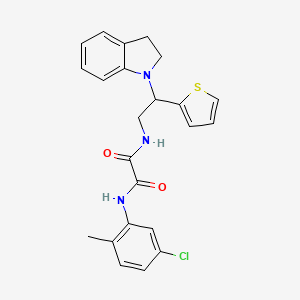

N1-(5-chloro-2-methylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Description

N1-(5-chloro-2-methylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-oxalyl) backbone. The compound features two distinct substituents:

- N1-substituent: A 5-chloro-2-methylphenyl group, providing lipophilic and electron-withdrawing properties due to the chlorine atom and methyl group.

- N2-substituent: A branched ethyl chain bearing indoline (a bicyclic aromatic amine) and thiophene (a sulfur-containing heterocycle) moieties.

Properties

IUPAC Name |

N'-(5-chloro-2-methylphenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3O2S/c1-15-8-9-17(24)13-18(15)26-23(29)22(28)25-14-20(21-7-4-12-30-21)27-11-10-16-5-2-3-6-19(16)27/h2-9,12-13,20H,10-11,14H2,1H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTAPGFVVFHYJLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(5-chloro-2-methylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an oxalamide functional group, which is often associated with various biological activities, particularly in kinase inhibition. The presence of the 5-chloro-2-methylphenyl group and the indolin and thiophene moieties suggests potential interactions with multiple biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C₁₉H₁₈ClN₂O₂S |

| Molecular Weight | 372.88 g/mol |

| Key Functional Groups | Oxalamide, Indole, Thiophene |

1. Anticancer Properties

Research has indicated that compounds with similar structural features to this compound exhibit significant anticancer activity. For instance, indole derivatives are known for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Preliminary studies suggest that this compound may also possess similar properties, potentially targeting pathways involved in cell cycle regulation and apoptosis.

3. Interactions with G Protein-Coupled Receptors (GPCRs)

The indole structure present in the compound may facilitate interactions with GPCRs, which play crucial roles in various physiological processes including neurotransmission and hormone regulation. Compounds with indole moieties have been shown to modulate GPCR activity, indicating that this compound might influence signaling pathways critical for cellular communication.

Study 1: Anticancer Activity

In vitro studies on structurally similar indole derivatives revealed that they exhibited cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). These studies reported IC50 values ranging from 20 µM to 50 µM, suggesting moderate to strong anticancer activity.

Study 2: Inhibition of Kinases

A recent study investigated a series of oxalamide derivatives for their kinase inhibitory activities. Compounds showed varying degrees of inhibition against targets such as PI3K and mTOR, which are critical in cancer metabolism and growth. Although specific data for this compound is not available, the structural similarity implies potential efficacy.

Comparison with Similar Compounds

N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4)

- Substituents :

- N1: 2,4-dimethoxybenzyl (electron-donating methoxy groups enhance solubility and receptor binding).

- N2: Pyridin-2-yl ethyl (heteroaromatic group critical for TAS1R1/TAS1R3 receptor activation).

- 16.099) to reduce monosodium glutamate (MSG) in foods . Safety: NOEL (No Observed Effect Level) of 100 mg/kg bw/day in rats, with a safety margin exceeding 33 million relative to human exposure levels .

- Metabolism : Rapid hepatic metabolism without amide hydrolysis, indicating metabolic stability .

Comparison with Target Compound: The target compound lacks methoxy and pyridine groups but incorporates indoline and thiophene rings.

N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S5456)

- Substituents: N1: 2,3-dimethoxybenzyl (minor positional isomer of S336).

Comparison with Target Compound :

The target compound’s indoline-thiophene substituents may alter cytochrome P450 interactions compared to S5456’s pyridine-methoxy system.

Antiviral Oxalamides

BNM-III-170

- Structure: N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl) oxalamide.

- Application: CD4-mimetic compound enhancing vaccine efficacy against immunodeficiency viruses .

- Key Features : Rigid indane scaffold and guanidine group enable viral envelope binding.

Comparison with Target Compound :

Both compounds share chloroaryl groups but differ in N2-substituents. The target compound’s thiophene-indoline system lacks the charged guanidine moiety critical for BNM-III-170’s antiviral activity.

Antimicrobial Oxalamides

A series of isoindoline-1,3-dione-linked oxalamides (e.g., GMC-1 to GMC-5) were synthesized with halogenated aryl groups:

| Compound | N1-Substituent | N2-Substituent | Activity Summary |

|---|---|---|---|

| GMC-1 | 4-bromophenyl | 1,3-dioxoisoindolin-2-yl | Moderate antibacterial |

| GMC-3 | 4-chlorophenyl | 1,3-dioxoisoindolin-2-yl | Enhanced antifungal |

Comparison with Target Compound :

The target compound’s 5-chloro-2-methylphenyl group resembles GMC-3’s 4-chlorophenyl, but its indoline-thiophene substituent may improve membrane permeability compared to isoindoline diones .

Metabolic and Toxicological Considerations

- Metabolic Stability : Oxalamides like S336 resist amide hydrolysis in hepatocytes, suggesting similar stability for the target compound .

- Toxicology: Structurally related oxalamides exhibit high NOELs (100 mg/kg bw/day) due to rapid clearance and low bioaccumulation . However, the target compound’s indoline-thiophene system may introduce novel metabolites requiring further study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.